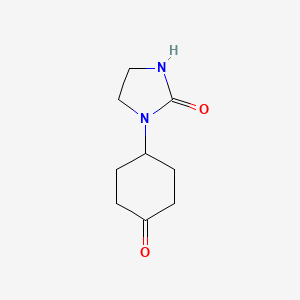
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with a bromine atom, a dinitrophenyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-3H-pyrazol-3-one followed by the nitration of the resulting compound to introduce the dinitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions vary but often include derivatives with modified functional groups that can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(2,4-dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 2-(2,4-Dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 4-Bromo-5-methyl-3H-pyrazol-3-one
Uniqueness
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both bromine and dinitrophenyl groups makes it particularly versatile for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89862-32-8 |
|---|---|
Molekularformel |
C10H7BrN4O5 |
Molekulargewicht |
343.09 g/mol |
IUPAC-Name |
4-bromo-2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7BrN4O5/c1-5-9(11)10(16)13(12-5)7-3-2-6(14(17)18)4-8(7)15(19)20/h2-4,9H,1H3 |
InChI-Schlüssel |
KDPYCIHRULRLTC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)

![3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine](/img/structure/B3058440.png)


![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B3058447.png)




